

What are the properties of 5,6-Diamino-1,3-diethyluracil Hydrochloride?

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Compound of Interest

Compound Name: *5,6-Diamino-1,3-diethyluracil*
Hydrochloride

Cat. No.: *B1455201*

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An In-Depth Technical Guide to **5,6-Diamino-1,3-diethyluracil Hydrochloride**

Authored by a Senior Application Scientist

Foreword: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available to the medicinal chemist, pyrimidine derivatives, and specifically uracils, hold a privileged position due to their inherent biological relevance and synthetic versatility. This guide focuses on a particularly valuable, yet specialized, building block: **5,6-Diamino-1,3-diethyluracil Hydrochloride**.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its application in complex syntheses, and the practical considerations for its safe and effective use. The insights herein are grounded in established chemical principles and supported by authoritative references, intended to empower your research and development endeavors.

Core Molecular Properties and Identification

5,6-Diamino-1,3-diethyluracil Hydrochloride is the salt form of a substituted pyrimidinedione, which enhances its stability and handling characteristics as a laboratory chemical. The core structure features a uracil ring N-substituted with two ethyl groups and bearing two adjacent amino groups at the C5 and C6 positions. These vicinal amines are the epicenter of the molecule's synthetic utility.

Chemical Structure

Caption: 2D structure of 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride.

Physicochemical & Spectroscopic Data

Quantitative data for this specific compound is sparse in public literature; therefore, data for the closely related and well-documented analog, 5,6-Diamino-1,3-dimethyluracil, is provided for comparative insight.

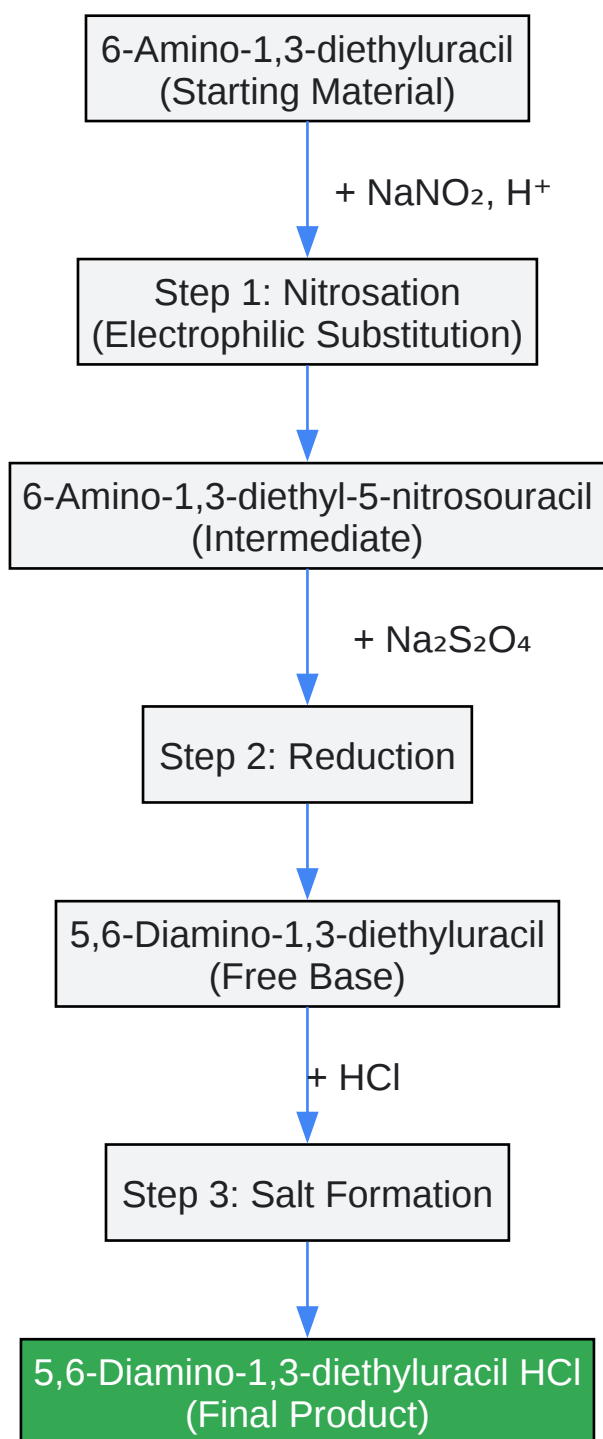
Property	Value for 5,6-Diamino-1,3-diethyluracil Hydrochloride	Reference	Notes / Analog Data
IUPAC Name	5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride	[1]	Anhydrous basis.
CAS Number	1785764-26-2	[1][2]	
Molecular Formula	C ₈ H ₁₅ ClN ₄ O ₂	[1]	
Molecular Weight	234.68 g/mol	[1]	
Appearance	Solid (predicted)	The dimethyl analog is a solid, often pale brown.[3]	
Melting Point	Not specified	Dimethyl analog: 210-214 °C (with decomposition).[3][4]	
Solubility	Not specified	Hydrochloride salt form generally improves aqueous solubility.	
¹ H-NMR	Data not available	¹ H NMR spectra for the dimethyl analog has been reported.[5]	
Mass Spec (MS)	Data not available	MS data for the dimethyl analog is available (m/z = 170.17).[6][7]	

Synthesis Pathway: A Strategic Approach

The synthesis of **5,6-diamino-1,3-diethyluracil hydrochloride** typically follows a logical and well-established pathway common for diaminopyrimidines. The process begins with the

corresponding 6-aminouracil derivative, proceeds through a nitrosation step to introduce a nitrogen-based functional group at the C5 position, and concludes with a reduction to yield the target vicinal diamine.

The causality behind this choice is clear: the C5 position of the 6-aminouracil ring is activated towards electrophilic attack, making nitrosation with agents like sodium nitrite in an acidic medium a highly efficient transformation.^{[8][9]} The subsequent reduction of the nitroso group is readily achieved with a variety of reducing agents, with sodium hydrosulfite (dithionite) being a common and effective choice.^{[8][9]}



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Caption: General synthetic workflow for 5,6-Diamino-1,3-diethyluracil HCl.

Chemical Reactivity and Mechanistic Insights

The synthetic power of 5,6-Diamino-1,3-diethyluracil lies in the nucleophilic character of its two adjacent amino groups. This unique arrangement makes it an ideal substrate for cyclocondensation reactions, where it reacts with bifunctional electrophiles to construct fused heterocyclic ring systems.^{[3][10]}

Core Reactivity: Cyclocondensation

The primary application of this molecule is as a precursor to fused pyrimidine systems, most notably purines (xanthines) and pteridines. The reaction mechanism involves the sequential or concerted reaction of both amino groups with a reagent containing two electrophilic centers, leading to the formation of a new five or six-membered ring fused to the original uracil scaffold.

For instance, in the renowned Traube purine synthesis, a 4,5-diaminopyrimidine (the core of our molecule) reacts with a one-carbon unit source, such as formic acid or triethyl orthoformate, to form the imidazole ring of a purine.^[11]

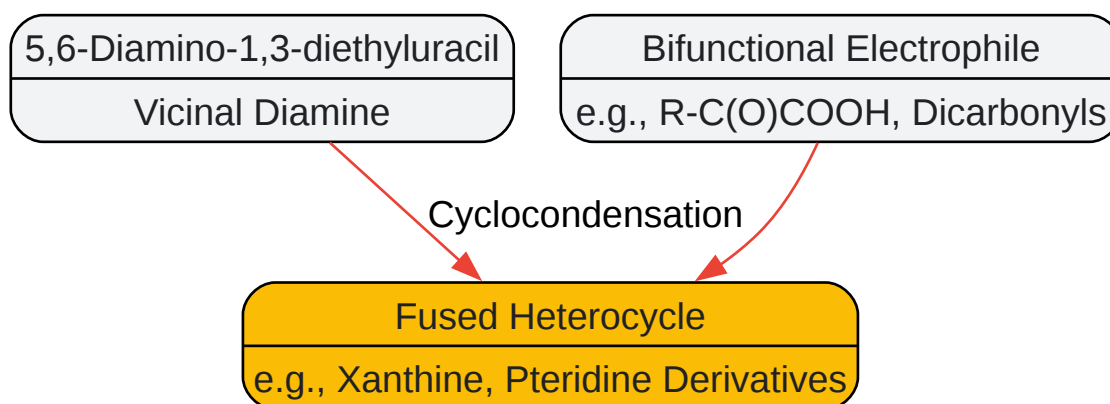


Fig. 3: Key Reactivity Pathway

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Caption: Cyclocondensation of the diaminouracil to form fused ring systems.

Applications in Drug Development & Research

The derivatives synthesized from 5,6-Diamino-1,3-diethyluracil are of significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[10][12]} The resulting fused heterocyclic structures are considered "privileged scaffolds" as they are known to bind to a variety of biological targets.

- **Adenosine Receptor Antagonists:** Xanthine derivatives, such as theophylline and caffeine, are classic examples of adenosine receptor antagonists.[\[11\]](#) Synthesizing novel 8-substituted xanthines from 5,6-diaminouracils allows for the exploration of structure-activity relationships (SAR) to develop potent and selective antagonists for therapeutic use in respiratory and neurological disorders.[\[10\]](#)
- **Enzyme Inhibitors:** The pteridine ring system, also accessible from this precursor, is found in numerous enzyme cofactors and inhibitors. This makes 5,6-Diamino-1,3-diethyluracil a valuable starting material for synthesizing potential inhibitors of targets like monoamine oxidase B (MAO-B) or nitric oxide synthase.
- **Antiproliferative Agents:** The ability to generate diverse, complex heterocyclic structures has led to the investigation of its derivatives as potential anticancer agents.[\[12\]](#)

Experimental Protocol: Synthesis of an 8-Substituted Xanthine Derivative

This protocol is a representative example of a one-pot oxidative cyclization, demonstrating the utility of **5,6-Diamino-1,3-diethyluracil Hydrochloride** in generating a library of pharmacologically relevant compounds.[\[3\]](#)[\[10\]](#)

Objective: To synthesize an 8-substituted-1,3-diethylxanthine via condensation with an aldehyde and subsequent oxidative cyclization.

Materials:

- **5,6-Diamino-1,3-diethyluracil Hydrochloride**
- Substituted Aromatic Aldehyde (e.g., benzaldehyde)
- Thionyl Chloride (SOCl₂)
- Anhydrous Solvent (e.g., Dichloromethane or DMF)
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware

Methodology:

- **Reaction Setup:** To a dry, round-bottomed flask under an inert atmosphere, add **5,6-Diamino-1,3-diethyluracil Hydrochloride** (1.0 eq).
- **Neutralization** (if starting with HCl salt): Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free diamine in situ. Stir for 15 minutes at room temperature. Causality: The free diamine is required for the initial nucleophilic attack on the aldehyde.
- **Schiff Base Formation:** Add the substituted aldehyde (1.0 eq) to the mixture. Stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the starting diamine. This step forms the corresponding benzylidene derivative (a Schiff base).^[10]
- **Oxidative Cyclization:** Carefully add thionyl chloride (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C. Safety Note: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the intermediate is consumed.^[10]
- **Work-up and Purification:** Cool the reaction mixture and quench by slowly adding it to ice-water. The resulting precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., cold ethanol or ether), and then dried.
- **Characterization:** The final product can be purified by recrystallization or column chromatography and characterized by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

This self-validating system relies on TLC monitoring at each key stage to ensure the reaction proceeds to completion before the next step is initiated, maximizing yield and minimizing side products.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. **5,6-Diamino-1,3-diethyluracil Hydrochloride** requires careful handling due to its irritant properties.

GHS Hazard Information

Hazard Statement	Description	GHS Pictogram
H315	Causes skin irritation	Irritant
H319	Causes serious eye irritation	Irritant

(Data sourced from ECHA C&L Inventory for the specified compound)[1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile reagents like thionyl chloride.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1][2][13]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator.
- General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory.[13]

Storage

- Store in a cool, dry place in a tightly sealed container.[3]
- Keep away from incompatible materials such as strong oxidizing agents.
- The dimethyl analog is classified as a combustible solid (Storage Class 11), a reasonable classification for the diethyl analog as well.[14]

Conclusion

5,6-Diamino-1,3-diethyluracil Hydrochloride is more than just a chemical intermediate; it is an enabling tool for accessing complex and biologically active molecular architectures. Its true value is realized through the understanding of its core reactivity—the strategic

cyclocondensation of its vicinal amino groups. By providing a reliable and versatile entry point to xanthenes, pteridines, and other fused pyrimidines, it serves as a critical starting point for scaffold diversification in drug discovery programs. This guide has aimed to provide the foundational knowledge and practical insights necessary for its effective and safe application in the laboratory.

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